

Application Notes and Protocols for CNQX Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive, and water-soluble antagonist of AMPA (α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, two types of ionotropic glutamate receptors that mediate the vast majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2][3][4] Due to its selectivity for non-NMDA receptors, **CNQX disodium** salt is an invaluable pharmacological tool for isolating and studying specific components of glutamatergic signaling.[5] It is also known to act as an antagonist at the glycine modulatory site of the NMDA receptor, although at higher concentrations.

These application notes provide comprehensive data on the solubility of **CNQX disodium** salt, its primary applications, and detailed protocols for its use in common research settings.

Physicochemical Properties and Solubility

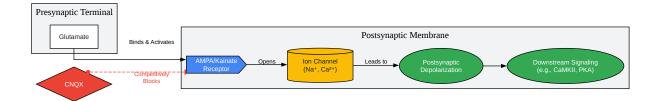
CNQX disodium salt is the preferred form of CNQX for aqueous applications due to its enhanced solubility compared to the free acid form. This makes it ideal for use in physiological buffers and cell culture media.

Solubility Data

The solubility of **CNQX disodium** salt in water can vary slightly between suppliers and batches. The following table summarizes reported solubility values. It is always recommended to consult the batch-specific certificate of analysis.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Notes
Water	10 mM	2.76 mg/mL	Standard solubility.
Water	20 mM	5.52 mg/mL	Achievable with potential warming or vortexing.
Water	25 mM	6.90 mg/mL	Reported by some suppliers.
Water	>2 mg/mL	>2 mg/mL	Warming may be required.

Molecular Weight: 276.12 g/mol


Storage and Stability

- Solid Form: Store desiccated at room temperature.
- Stock Solutions: Prepare solutions fresh if possible. If storage is necessary, aliquot and store
 at -20°C for up to one month. Before use, equilibrate the solution to room temperature and
 ensure no precipitation is visible. Some users note that stock solutions can appear "sticky" or
 non-uniform, so thorough vortexing before making dilutions is recommended.

Mechanism of Action

CNQX competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation by the endogenous ligand, glutamate. This blockade inhibits the influx of cations (primarily Na⁺ and Ca²⁺) through the receptor's ion channel, thereby preventing postsynaptic membrane depolarization and inhibiting excitatory neurotransmission.

Click to download full resolution via product page

Caption: CNQX competitively antagonizes AMPA/kainate receptors.

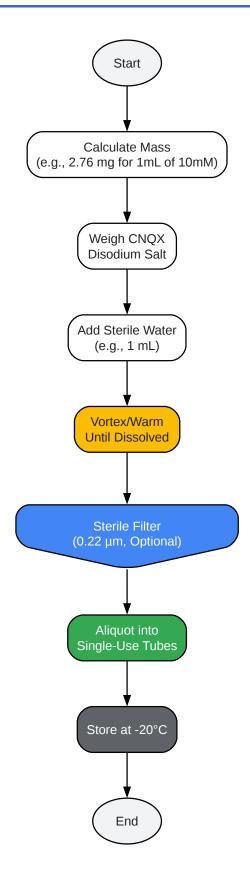
Applications in Research

CNQX disodium salt is a cornerstone tool in neuroscience research with diverse applications:

- Pharmacological Isolation of Synaptic Currents: Its primary use is to block fast excitatory transmission mediated by AMPA and kainate receptors. This allows for the pharmacological isolation of other currents, such as those mediated by NMDA receptors or inhibitory GABA-A receptors.
- Synaptic Plasticity Studies: By blocking a key component of excitatory transmission, CNQX
 is used to investigate the mechanisms underlying long-term potentiation (LTP) and long-term
 depression (LTD).
- Epilepsy and Excitotoxicity Research: CNQX is used to inhibit seizure-like activity in in vitro and in vivo models of epilepsy. It also serves as a neuroprotective agent in models of ischemic cell death by preventing excitotoxicity.
- Receptor Characterization: It is used to define the contribution of AMPA/kainate receptors to specific physiological or pathological processes.

Experimental Protocols Protocol for Preparation of Aqueous Stock Solution

This protocol describes how to prepare a 10 mM stock solution of **CNQX disodium** salt.


Materials:

- CNQX disodium salt (MW: 276.12)
- High-purity, sterile water (e.g., Milli-Q or equivalent)
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes
- Vortex mixer

Procedure:

- Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
 - Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol) × 1000 (mg/g)
 - Mass (mg) = 0.010 mol/L × 0.001 L × 276.12 g/mol × 1000 mg/g = 2.76 mg
- Weighing: Carefully weigh out 2.76 mg of CNQX disodium salt powder and place it into a sterile microcentrifuge tube.
- Dissolution: Add 1 mL of sterile water to the tube.
- Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if needed.
- Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 μ m syringe filter into a new sterile tube.
- Storage: Use the solution immediately or prepare single-use aliquots. Store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Click to download full resolution via product page

Caption: Workflow for preparing a CNQX disodium salt stock solution.

Protocol for Use in Electrophysiology (Brain Slice Recordings)

This protocol provides a general method for using CNQX to block AMPA/kainate receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices.

Materials:

- Acute brain slices (e.g., hippocampus or cortex)
- Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
- Patch-clamp recording setup with amplifier and data acquisition system
- Glass recording pipettes (filled with internal solution)
- Stimulating electrode
- CNQX disodium salt 10 mM stock solution

Procedure:

- Slice Preparation: Prepare acute brain slices using standard laboratory procedures and allow them to recover in oxygenated aCSF for at least 1 hour.
- Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
- Obtain Recording: Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron). Voltage-clamp the neuron at -70 mV to isolate excitatory currents.
- Baseline EPSC Recording: Place a stimulating electrode nearby (e.g., in the Schaffer collaterals) to evoke synaptic responses. Deliver stimuli (e.g., 150 µs pulses every 10-20 seconds) to elicit stable baseline EPSCs for 5-10 minutes.
- CNQX Application: Dilute the 10 mM CNQX stock solution into the perfusion aCSF to a final working concentration, typically 10-20 μM. Switch the perfusion line to the CNQX-containing

aCSF.

- Record Effect: Continue to stimulate and record the EPSCs. The AMPA/kainate receptormediated component of the EPSC should diminish and be fully blocked within 5-10 minutes of CNQX application. Any remaining fast inward current is likely not mediated by AMPA/kainate receptors.
- Washout: To test for reversibility, switch the perfusion back to the control aCSF. The EPSC should gradually recover over 15-30 minutes.

Protocol for Use in Neuronal Cell Culture (Neuroprotection Assay)

This protocol outlines a general procedure to assess the neuroprotective effects of CNQX against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

- Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
- Neuronal culture medium
- Glutamate stock solution
- CNQX disodium salt 10 mM stock solution
- Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/EthD-1)
- Multi-well culture plates (e.g., 96-well)

Procedure:

- Cell Plating: Plate primary neurons in 96-well plates at an appropriate density and culture them until mature (e.g., 10-14 days in vitro).
- Pre-treatment: Prepare culture medium containing the desired final concentration of CNQX (e.g., 10 μM). Remove the old medium from the cells and replace it with the CNQX-

containing medium. Include a "vehicle control" group with medium only. Incubate for 1-2 hours.

- Excitotoxic Insult: Prepare culture medium containing both CNQX (10 μM) and a toxic concentration of glutamate (e.g., 50-100 μM). Also, prepare a "glutamate only" control.
- Treatment: Remove the pre-treatment medium and add the treatment solutions to the appropriate wells:
 - Control: Normal culture medium.
 - CNQX only: Medium with 10 μM CNQX.
 - Glutamate only: Medium with 100 μM glutamate.
 - CNQX + Glutamate: Medium with 10 μM CNQX and 100 μM glutamate.
- Incubation: Incubate the plate for the desired duration of the excitotoxic insult (e.g., 24 hours) at 37°C and 5% CO₂.
- Assess Viability: After incubation, measure cell viability using a standard assay kit according
 to the manufacturer's instructions. Neuroprotection is indicated if the viability in the "CNQX +
 Glutamate" group is significantly higher than in the "Glutamate only" group.

Conclusion

CNQX disodium salt is an essential antagonist for dissecting the role of AMPA and kainate receptors in synaptic function and neurological disease. Its high water solubility facilitates its use in a wide range of physiological experiments. By following the protocols outlined above, researchers can effectively utilize this compound to investigate the complexities of glutamatergic neurotransmission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Kainate Receptor Signaling in Pain Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kainate receptor Wikipedia [en.wikipedia.org]
- 3. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CNQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CNQX Disodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7803732#cnqx-disodium-salt-solubility-in-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com